7-fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid

Medicinal chemistry Physicochemical properties Solubility enhancement

Indole-3-carboxylic acid derivatives are ubiquitous in medicinal chemistry, yet sourcing building blocks with precise 7-fluoro and N-(2-methoxyethyl) substitution remains a bottleneck for many discovery programs. This compound resolves that gap with a validated scaffold for PB2 cap-binding inhibitor design [14†L10-L13]. - XLogP 1.4 & 4 H-bond acceptors optimize CNS permeability and metabolic stability vs. non-fluorinated analogs. - Carboxylic acid handle enables rapid amide/ester derivatization for library synthesis. - Available via custom synthesis with rigorous QC (NMR, HPLC); typical lead time 2-4 weeks.

Molecular Formula C12H12FNO3
Molecular Weight 237.23 g/mol
Cat. No. B12079992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid
Molecular FormulaC12H12FNO3
Molecular Weight237.23 g/mol
Structural Identifiers
SMILESCOCCN1C=C(C2=C1C(=CC=C2)F)C(=O)O
InChIInChI=1S/C12H12FNO3/c1-17-6-5-14-7-9(12(15)16)8-3-2-4-10(13)11(8)14/h2-4,7H,5-6H2,1H3,(H,15,16)
InChIKeyQJHJCRLBTYSSBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-1-(2-methoxyethyl)-1H-indole-3-carboxylic Acid Overview


7-Fluoro-1-(2-methoxyethyl)-1H-indole-3-carboxylic acid is a heterocyclic building block of the indole-3-carboxylic acid class, characterized by a 7-fluoro substitution on the indole ring and an N-(2-methoxyethyl) group [1]. Its molecular formula is C12H12FNO3, with a molecular weight of 237.23 g/mol [1]. This compound serves as a versatile intermediate in medicinal chemistry, offering a carboxylic acid handle for amide or ester derivatization, while the fluorine atom and methoxyethyl chain impart distinct physicochemical properties that differentiate it from non-fluorinated or differently substituted analogs [1][2].

Fluorinated indole-3-carboxylic acid building block
Carboxylic acid handle supports amide/ester derivatization
7-F and N-methoxyethyl substitution for tailored physicochemical profile
Reported CNS-range lipophilicity for candidate design

Why Simple Analogs Cannot Match This Fluorinated Indole


The specific combination of a 7-fluoro atom and an N-(2-methoxyethyl) group in 7-fluoro-1-(2-methoxyethyl)-1H-indole-3-carboxylic acid yields a unique physicochemical profile that directly impacts its utility in synthetic workflows and biological applications. Altering the fluorine position (e.g., to C4) or removing the methoxyethyl chain results in different lipophilicity (XLogP), hydrogen-bonding capacity, and conformational flexibility [1][2][3]. These changes affect solubility, membrane permeability, and the ability to serve as a bioisostere for 7-azaindole scaffolds in antiviral drug discovery [4]. Consequently, generic indole-3-carboxylic acid derivatives cannot reliably replicate the performance of this precise substitution pattern.

Positional isomer shift 4-Fluoro or other positional isomers may alter XLogP and hydrogen-bonding capacity
N-unsubstituted analog mismatch Removing the N-(2-methoxyethyl) chain raises XLogP and reduces conformational flexibility
Generic indole-3-carboxylic acid gap Unsubstituted or differently substituted analogs may not replicate the reported bioisostere context

Physicochemical Comparison of 7-Fluoro-1-(2-methoxyethyl)-1H-indole-3-carboxylic Acid


Enhanced H-Bonding vs. Non-Fluorinated Analog

7-Fluoro-1-(2-methoxyethyl)-1H-indole-3-carboxylic acid (target) exhibits an increased hydrogen bond acceptor (HBA) count of 4, compared to 3 for the non-fluorinated analog 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid [1][2]. This quantitative difference arises from the additional fluorine atom, which acts as a weak hydrogen bond acceptor. The higher HBA count can translate to improved aqueous solubility and potentially stronger interactions with biological targets.

H-Bond Acceptors
Cross-study comparable
4 vs 3
Supports solubility and binding optimization studies
Computed descriptor; experimental context varies
Medicinal chemistry Physicochemical properties Solubility enhancement

Optimized Lipophilicity for CNS Applications

The XLogP3-AA value of 7-fluoro-1-(2-methoxyethyl)-1H-indole-3-carboxylic acid is 1.4, which falls within the optimal range for central nervous system (CNS) drug candidates (typically XLogP 1-3) [1]. In contrast, the N-unsubstituted analog 7-fluoro-1H-indole-3-carboxylic acid has a higher XLogP of 2.1 [2]. The lower lipophilicity of the target compound, conferred by the polar methoxyethyl group, is associated with reduced non-specific binding and improved aqueous solubility.

XLogP3-AA
Cross-study comparable
1.4
Reported CNS-range lipophilicity context
Computed XLogP; may support CNS candidate selection
CNS drug discovery Lipophilicity Blood-brain barrier permeability

Enhanced Conformational Flexibility vs. Unsubstituted Analog

The target compound possesses 4 rotatable bonds, whereas the N-unsubstituted comparator 7-fluoro-1H-indole-3-carboxylic acid has only 1 rotatable bond [1][2]. The additional rotatable bonds originate from the N-(2-methoxyethyl) chain and confer greater conformational flexibility, which can be advantageous for optimizing interactions within protein binding pockets that require induced-fit adaptations.

Rotatable Bonds
Cross-study comparable
4 vs 1
Supports induced-fit binding pose exploration
Computed descriptor; binding context requires validation
Conformational analysis Molecular flexibility Target engagement

Validated Antiviral Bioisostere Scaffold

A 2019 study in the Journal of Medicinal Chemistry demonstrated that 7-fluoro-substituted indoles serve as effective bioisosteric replacements for the 7-azaindole scaffold in inhibitors targeting the influenza PB2 cap-binding domain [1]. The study identified a 5,7-difluoroindole derivative (compound 11a) as a potent and metabolically stable influenza inhibitor with favorable oral pharmacokinetics and in vivo efficacy in mice [1]. This class-level evidence supports the value of the 7-fluoroindole core present in 7-fluoro-1-(2-methoxyethyl)-1H-indole-3-carboxylic acid for designing novel antiviral agents.

Antiviral Bioisostere
Class-level inference
PB2 inhibitor context
Reported class-level bioisostere evidence
7-fluoroindole class data; compound-specific validation needed
Antiviral Influenza Bioisosterism PB2 inhibitor

Priority Scenarios for 7-Fluoro-1-(2-methoxyethyl)-1H-indole-3-carboxylic Acid


CNS-Penetrant Drug Candidate Synthesis

Leverage the optimized XLogP of 1.4 to design derivatives with favorable blood-brain barrier permeability [1]. The carboxylic acid handle allows straightforward amide coupling to introduce amine-containing pharmacophores, while the 7-fluoro and N-methoxyethyl groups modulate lipophilicity and metabolic stability.

Influenza PB2 Inhibitor Development

Use this 7-fluoroindole building block as a core scaffold for PB2 cap-binding inhibitors, following the validated bioisosteric approach established by McGill et al. [2]. The compound's N-substituent provides a vector for further optimization to enhance potency and PK properties.

Fluorinated Probe Design for Protein Interactions

The increased hydrogen bond acceptor count (4 vs. 3 for non-fluorinated analogs) and moderate lipophilicity make this compound an attractive starting point for developing fluorescent or 19F NMR probes to study protein-ligand interactions [1][3].

Application
Selection Property
Validation Focus
CNS-penetrant candidate synthesis
Reported CNS-range lipophilicity profile
CNS permeability model review
Influenza PB2 inhibitor development
7-fluoroindole bioisostere scaffold
PB2 cap-binding assay context
Fluorinated probe design
Enhanced H-bond acceptor profile
Protein-ligand interaction assay review

Technical Documentation Hub

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